molecular formula C10H14N4O3S B12921077 4,5-Dihydro-N-(5-nitro-2-thiazolyl)-4,4,5,5-tetramethyl-2-oxazolamine CAS No. 24229-59-2

4,5-Dihydro-N-(5-nitro-2-thiazolyl)-4,4,5,5-tetramethyl-2-oxazolamine

Cat. No.: B12921077
CAS No.: 24229-59-2
M. Wt: 270.31 g/mol
InChI Key: BMKUWMJGWIUSDY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that features a unique combination of functional groups, including a nitrothiazole and a dihydrooxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Nitrothiazole Ring: Starting with a thiazole precursor, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the nitrothiazole and dihydrooxazole intermediates under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the synthesis of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: The nitrothiazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Biochemical Probes: Used as a probe to study enzyme mechanisms or protein interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group could be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Nitrothiazoles: Compounds like nitrofurantoin and nitrothiazole derivatives.

    Dihydrooxazoles: Compounds containing the dihydrooxazole ring, such as certain amino acid derivatives.

Uniqueness

4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other nitrothiazole or dihydrooxazole compounds.

Properties

CAS No.

24229-59-2

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

4,4,5,5-tetramethyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C10H14N4O3S/c1-9(2)10(3,4)17-7(13-9)12-8-11-5-6(18-8)14(15)16/h5H,1-4H3,(H,11,12,13)

InChI Key

BMKUWMJGWIUSDY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=N1)NC2=NC=C(S2)[N+](=O)[O-])(C)C)C

Origin of Product

United States

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